REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:9]([CH3:10])[CH2:8][CH:7]2[CH:3]1[CH2:4][N:5](C(OCC)=O)[CH2:6]2.C(=O)([O-])[O-].[K+].[K+]>Cl>[CH3:1][N:2]1[CH:9]([CH3:10])[CH2:8][CH:7]2[CH:3]1[CH2:4][NH:5][CH2:6]2 |f:1.2.3|
|
Name
|
ethyl 2,3-dimethyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
|
Quantity
|
7.25 g
|
Type
|
reactant
|
Smiles
|
CN1C2CN(CC2CC1C)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted ten times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts are dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
CN1C2CNCC2CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |